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RXFP3/4-Agonist-1

Cat. No.: B1193480
M. Wt: 0.0
InChI Key: NQWXHRRWWPCDAJ-BRJLIKDPSA-N
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Description

Overview of the Relaxin/Insulin-like Superfamily and Associated Receptors

The relaxin/insulin-like superfamily encompasses a group of structurally related peptide hormones. Unlike insulin (B600854) and insulin-like growth factors (IGFs), which signal through receptor tyrosine kinases, the relaxin family peptides exert their effects by activating GPCRs, specifically the relaxin family peptide receptors (RXFP1-4). physiology.orguu.nlresearchgate.net

The RXFP receptors are classified into two main pairs: RXFP1/RXFP2 and RXFP3/RXFP4. RXFP1 and RXFP2 are characterized as leucine-rich repeat-containing GPCRs (LGRs) and possess large N-terminal extracellular domains. physiology.orguu.nlguidetopharmacology.org In contrast, RXFP3 and RXFP4 are classified as class A GPCRs and feature relatively short N-terminal extracellular domains. physiology.orgguidetopharmacology.orgguidetopharmacology.org While RXFP1 and RXFP2 primarily couple to Gαs and activate adenylyl cyclase, RXFP3 and RXFP4 couple predominantly to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and the suppression of cAMP levels. researchgate.netguidetopharmacology.orgguidetopharmacology.orgportlandpress.comnih.govnih.gov

Each RXFP subtype has a primary endogenous peptide ligand. Relaxin is the cognate ligand for RXFP1, and INSL3 is the cognate ligand for RXFP2. physiology.orgresearchgate.netguidetopharmacology.orgguidetopharmacology.org

Relaxin-3 is recognized as the cognate, or primary, endogenous ligand for RXFP3. guidetopharmacology.orgguidetopharmacology.orgnih.govfrontiersin.org Studies have shown that relaxin-3 potently stimulates GTPγS binding and inhibits cAMP accumulation in cells expressing RXFP3. guidetopharmacology.org Relaxin-3 is a neuropeptide predominantly expressed in neurons of the nucleus incertus in the brain, with projections to various forebrain regions. guidetopharmacology.orgnih.gov

INSL5 is identified as the cognate ligand for RXFP4. guidetopharmacology.orgguidetopharmacology.orgnih.govbioscientifica.comspandidos-publications.com INSL5 is secreted from enteroendocrine L cells, and the INSL5/RXFP4 system is implicated in regulating food intake, gut motility, and glucose homeostasis. guidetopharmacology.orgportlandpress.combioscientifica.com Similar to RXFP3 activation by relaxin-3, INSL5 binding to RXFP4 inhibits adenylyl cyclase and reduces cAMP levels. portlandpress.comnih.govbioscientifica.com Although INSL5 is the primary ligand for RXFP4, relaxin-3 can also activate RXFP4, and INSL5 can act as a weak antagonist at RXFP3. guidetopharmacology.orgguidetopharmacology.orgbioscientifica.com

Endogenous Ligands: Relaxin-3, INSL5, and Others

Significance of Small Molecule Modulators for RXFP3/4 Systems

The relaxin-3/RXFP3 and INSL5/RXFP4 systems are involved in a range of physiological processes, including appetite regulation, stress responses, anxiety, reward, and memory, making them attractive targets for therapeutic intervention in various metabolic and neuropsychiatric diseases. guidetopharmacology.orgnih.govmdpi.comnih.govpnas.orgfrontiersin.orgresearchgate.netnih.govrti.orgnih.govresearchgate.net

Despite the significant physiological roles of relaxin-3 and INSL5, their peptidic nature presents considerable limitations for research and therapeutic development. Peptidic ligands are often challenging and costly to synthesize. mdpi.comresearchgate.netnih.govnih.gov Furthermore, they typically exhibit poor pharmacokinetic properties, including limited stability and poor penetration of biological barriers such as the blood-brain barrier, which is particularly relevant for targeting the centrally located RXFP3 receptors. mdpi.comresearchgate.netnih.govnih.govuq.edu.au These limitations highlight the need for the development of small molecule modulators that can overcome these challenges.

The discovery of small molecule agonists for RXFP3 and RXFP4 is an important step in developing pharmacological tools to investigate the functions of these receptors and potentially lead to new therapeutic agents. While the development of selective agonists has been challenging due to the high sequence identity of the ligand-binding pocket between RXFP3 and RXFP4, the identification of dual agonists represents progress in this area. nih.gov

One such compound identified is RXFP3/4-Agonist-1. This compound has been reported as a potent low molecular weight dual agonist of RXFP3 and RXFP4. nih.govresearchgate.netmedchemexpress.com Research findings indicate that this compound is competitive with peptidic ligands for binding to RXFP3 and elicits similar downstream signaling effects as relaxin-3, including the inhibition of cAMP accumulation. nih.govnih.gov Studies have shown that this compound displays agonist activity at both human RXFP3 and human RXFP4. mdpi.comnih.govmedchemexpress.com

Pharmacological characterization of this compound has provided valuable data regarding its potency at these receptors. The compound has demonstrated EC50 values in the nanomolar range for both RXFP3 and RXFP4. nih.govmedchemexpress.com

Pharmacological Activity of this compound

ReceptorEC50 (nM)Assay MethodCitation
hRXFP382cAMP measurement-based method nih.govmedchemexpress.com
hRXFP42cAMP measurement-based method nih.govmedchemexpress.com
hRXFP318cAMP assay (in CHO cells) nih.gov

Note: Discrepancies in reported EC50 values may be due to variations in assay systems. nih.gov

The identification and characterization of small molecule dual agonists like this compound provide valuable chemical probes for further investigating the physiological roles of RXFP3 and RXFP4 and serve as scaffolds for the development of more selective modulators with potential therapeutic applications. mdpi.comnih.govresearchgate.net

Rationale for Discovery of Non-Peptide Agonists

Despite the important physiological roles of the RXFP system, particularly RXFP3, pharmacological studies and therapeutic development have historically been limited by the nature of their endogenous ligands. The cognate ligands are peptides, which present inherent challenges for drug development, such as poor bioavailability, rapid degradation in vivo, high production costs, and potential immunogenicity. nih.gov These limitations restrict their utility as therapeutic agents and as research tools to fully elucidate the physiological functions of the receptors. The need for stable, bioavailable, easily synthesized, and specific modulators has driven the search for non-peptide, small-molecule agonists targeting RXFP receptors. nih.govoup.com Such small molecules could overcome the drawbacks associated with peptide ligands, offering improved pharmacokinetic properties and enabling broader investigation into the therapeutic potential of targeting RXFP receptors for various conditions, including those affecting the central nervous system. mdpi.comresearchgate.netnih.gov

Identification of this compound as a Novel Small Molecule Agonist

The pursuit of non-peptide modulators for RXFP receptors led to the identification of novel small molecule agonists. This compound stands out as one such compound, representing a significant step in developing non-peptidic ligands for these receptors. medchemexpress.comnih.gov It has been characterized as an agonist for both RXFP3 and RXFP4 receptors. medchemexpress.comguidetopharmacology.orgtargetmol.com

Discovery through High-Throughput Screening Campaigns

The discovery of this compound was achieved through high-throughput screening (HTS) campaigns. mdpi.comresearchgate.netresearchgate.net These campaigns involved screening large libraries of synthetic and natural product-derived compounds to identify molecules capable of modulating RXFP receptor activity. mdpi.comresearchgate.netresearchgate.netucl.ac.uk

One HTS campaign specifically aimed at identifying small molecule agonists for RXFP3 utilized a cAMP measurement-based method in cells overexpressing the human RXFP3 receptor. mdpi.comresearchgate.netresearchgate.net This screening effort evaluated a library of 32,021 compounds. mdpi.comresearchgate.netresearchgate.net Following primary screening, secondary screening, and dose-response studies, only one compound, identified as WNN0109-C011, was confirmed as a hit. mdpi.comresearchgate.netresearchgate.net This compound, later referred to as this compound or Compound 4 in some studies, demonstrated agonistic effects in cells expressing human RXFP3. mdpi.comresearchgate.netlookchem.com Importantly, it was also found to exhibit cross-reactivity with the human RXFP4 receptor, indicating its nature as a dual RXFP3/4 agonist. mdpi.comresearchgate.netlookchem.com

Functional assays, such as the inhibition of forskolin-stimulated cAMP accumulation in cells stably overexpressing RXFP3 and RXFP4, were used to characterize the activity of this compound. medchemexpress.comtargetmol.com These studies provided quantitative data on the compound's potency at each receptor. medchemexpress.comtargetmol.comlookchem.com

Functional Potency of this compound (Compound 4) in cAMP Inhibition Assay medchemexpress.comtargetmol.com

ReceptorEC50 (nM)
Human RXFP312.8 targetmol.com, 82 medchemexpress.comtargetmol.com
Human RXFP41.6 targetmol.com, 2 medchemexpress.comtargetmol.com

Note: Different studies may report slightly varying EC50 values.

Further research findings have indicated that this compound is competitive with a chimeric relaxin-3/INSL5 peptide for RXFP3 binding and elicits downstream signaling similar to that of relaxin-3. nih.govlookchem.com

These findings from HTS campaigns and subsequent characterization studies were crucial in identifying this compound as the first reported potent low molecular weight dual agonist of RXFP3/4, providing a valuable tool for investigating the functions of these receptors. nih.govlookchem.com

Properties

Molecular Formula

C20H22ClN5O

Molecular Weight

0.0

IUPAC Name

(E)-N-(4-Chlorophenethyl)-2-((7-ethyl-5-hydroxy-1H-indol-3-yl)methylene)hydrazine-1-carboximidamide

InChI

InChI=1S/C20H22ClN5O/c1-2-14-9-17(27)10-18-15(11-24-19(14)18)12-25-26-20(22)23-8-7-13-3-5-16(21)6-4-13/h3-6,9-12,24,27H,2,7-8H2,1H3,(H3,22,23,26)/b25-12+

InChI Key

NQWXHRRWWPCDAJ-BRJLIKDPSA-N

SMILES

N=C(N/N=C/C1=CNC2=C1C=C(O)C=C2CC)NCCC3=CC=C(Cl)C=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

RXFP3/4-Agonist-1

Origin of Product

United States

Receptor Pharmacology of Rxfp3/4 Agonist 1

Receptor Binding and Selectivity Profiles

The pharmacological characterization of RXFP3/4-Agonist-1 reveals a distinct binding profile, showing high affinity for both RXFP3 and RXFP4, with a notable preference for RXFP4. Its selectivity is a key feature, particularly its lack of activity at the related RXFP1 receptor.

This compound demonstrates potent binding to both human RXFP3 and RXFP4. However, it consistently shows a higher affinity for RXFP4. In functional assays measuring the inhibition of forskolin-stimulated cAMP accumulation in Chinese Hamster Ovary (CHO-K1) cells engineered to express the human receptors, the compound displayed EC₅₀ values of 12.8 nM for RXFP3 and 1.6 nM for RXFP4. medchemexpress.com Another study reported similar dual agonism with EC₅₀ values of 82 nM at RXFP3 and 2 nM at RXFP4. nih.govmedchemexpress.com A subsequent investigation using a different assay system noted an EC₅₀ value of 18 nM for RXFP3. nih.gov This variability may stem from differences in the experimental cell systems and assay conditions used. nih.gov Despite these variations, the data consistently underscore the compound's dual agonist nature with greater potency at RXFP4. nih.govmedchemexpress.com

Table 1: Affinity (EC₅₀) of this compound at Human Receptors

ReceptorEC₅₀ (nM)Source
RXFP312.8 medchemexpress.com
RXFP41.6 medchemexpress.com
RXFP382 medchemexpress.com
RXFP42 medchemexpress.com
RXFP318 nih.gov

The relaxin family of receptors includes four members, RXFP1-4, which can be divided into two pairs based on structural and signaling similarities: RXFP1/2 and RXFP3/4. guidetopharmacology.orged.ac.uk The endogenous ligand for RXFP3, relaxin-3, is known to also activate RXFP1. ed.ac.ukuq.edu.au This cross-reactivity complicates the study of the specific physiological roles of the RXFP3 system. nih.gov However, structure-activity relationship studies of the amidinohydrazone series, which includes this compound, demonstrated no agonist activity at the human RXFP1 receptor. nih.gov This indicates a selectivity of over 100-fold for RXFP3/4 compared to RXFP1, making it a valuable tool for distinguishing the functions of these receptor systems. nih.gov

Research confirms that this compound interacts with the orthosteric binding site of the RXFP3 receptor. Studies have shown that this small molecule agonist is competitive with a chimeric peptide composed of the relaxin-3 B-chain and the INSL5 A-chain (R3/I5) for binding to RXFP3. nih.gov The R3/I5 chimera is a well-established high-affinity, selective agonist for both RXFP3 and RXFP4 and is frequently used as a tool in pharmacological assays. plos.orgnih.govuq.edu.au The competitive binding demonstrates that this compound occupies the same or an overlapping site as the peptide agonist, thereby eliciting a similar downstream signaling cascade. nih.gov Further evidence for direct binding comes from competitive binding assays using europium-labeled peptide ligands, which are displaced by increasing concentrations of the small molecule agonist. nih.govresearchgate.net

Agonist Activity and Efficacy

The agonistic properties of this compound have been characterized in detail using cellular-based functional assays. These studies confirm its ability to activate RXFP3 and RXFP4 in a concentration-dependent manner and allow for a direct comparison of its potency and efficacy with that of endogenous ligands.

RXFP3 and RXFP4 are Gαi/o-coupled G-protein coupled receptors (GPCRs), meaning their activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. guidetopharmacology.orgguidetopharmacology.org The agonist activity of this compound is typically measured by its ability to inhibit forskolin-stimulated cAMP accumulation in cells stably overexpressing either human RXFP3 or RXFP4. nih.govmedchemexpress.com In these assays, the compound produces a clear concentration-response curve, demonstrating a dose-dependent inhibition of cAMP production. nih.govmedchemexpress.com The potency (pEC₅₀) for this effect at human RXFP3 was determined to be 5.60. nih.gov

Table 2: Concentration-Dependent Agonist Activity of this compound

ReceptorAssayParameterValueSource
Human RXFP3cAMP AccumulationpEC₅₀5.60 ± 0.02 nih.gov
Human RXFP4cAMP AccumulationpEC₅₀4.47 ± 0.21 nih.gov

A crucial aspect of characterizing a novel agonist is comparing its activity to the natural ligand. The endogenous agonist for RXFP3 is the neuropeptide relaxin-3. guidetopharmacology.org In a cAMP accumulation assay, relaxin-3 potently inhibited forskolin-stimulated cAMP with an EC₅₀ of 0.29 nM. nih.gov In the same assay system, this compound (referred to as compound 1) had an EC₅₀ of 18 nM. nih.gov While this indicates the small molecule is less potent than the endogenous peptide, it demonstrates high efficacy. The maximum effect (Eₘₐₓ) of this compound was 104% relative to that of relaxin-3, indicating it is a full agonist at the RXFP3 receptor. nih.gov

Table 3: Comparative Potency and Efficacy at RXFP3

LigandPotency (EC₅₀, nM)Efficacy (Eₘₐₓ)Source
Relaxin-3 (Endogenous Agonist)0.29100% (Reference) nih.gov
This compound (Compound 1)18104% nih.gov

Allosteric Modulation Considerations

Absence of Direct Allosteric Modulator Classification for this compound

Current scientific literature classifies this compound as a dual agonist, not an allosteric modulator. nih.govmedchemexpress.com Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site used by the endogenous ligand. wikipedia.org They modify the receptor's response to the orthosteric ligand rather than activating the receptor directly in the same manner. wikipedia.org

The evidence for this compound points towards it being an orthosteric agonist. Studies have demonstrated that it competes for binding with an orthosteric peptide ligand at the RXFP3 receptor. nih.gov This competitive binding is a hallmark of orthosteric ligands, which occupy the same binding site as the endogenous agonist, as opposed to allosteric modulators that bind elsewhere. nih.govwikipedia.org The discovery of this compound was highlighted as the first report of small molecule agonism for RXFP3/4, distinguishing it from previously identified allosteric modulators that required a non-endogenous orthosteric ligand to function. nih.gov

Contextual Role in Understanding Receptor Modulators

The development of this compound is significant within the broader context of modulating the relaxin-3/RXFP3 and INSL5/RXFP4 systems. For a long time, research was limited by the reliance on peptide-based ligands, which have inherent challenges for therapeutic development, or a few small molecule allosteric modulators with specific and sometimes limiting properties. mdpi.comnih.govresearchgate.net For instance, the positive allosteric modulator (PAM) 135PAM1 was found to be dependent on the specific form of the orthosteric peptide used. researchgate.netresearchgate.netplos.org

The emergence of small molecule orthosteric agonists like this compound and other compounds from the same amidinohydrazone class provided crucial tools to probe the function of these receptors. biorxiv.orgacs.org These compounds demonstrated that small, non-peptidic molecules could effectively and directly activate RXFP3 and RXFP4. nih.gov This discovery has opened new avenues for the design of more selective and potent agonists and antagonists, moving beyond the complexities of peptide synthesis and allosteric modulation. mdpi.comacs.orgnih.gov The scaffold of this compound serves as a valuable starting point for medicinal chemistry efforts to develop novel therapeutics targeting the RXFP3/4 systems, which are implicated in processes like stress, appetite, and motivation. nih.govacs.org

Molecular Mechanism of Action and Intracellular Signaling

G Protein Coupling and Downstream Cascades

Activation of the RXFP3 receptor by an agonist, such as RXFP3/4-Agonist-1, initiates a series of intracellular events that are primarily mediated by its coupling to specific G proteins. This interaction dictates the subsequent signaling pathways that are engaged, leading to a specific cellular response.

The RXFP3 receptor is characteristically coupled to the Gαi/o family of inhibitory G proteins. nih.govfrontiersin.org Upon agonist binding, the receptor undergoes a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the G protein. This activation leads to the dissociation of the Gαi/o subunit from the Gβγ dimer, allowing both components to interact with and modulate the activity of downstream effector proteins. nih.gov This initial coupling to Gαi/o is the primary and most critical step that defines the subsequent intracellular signaling profile of RXFP3 activation.

A direct consequence of Gαi/o protein activation is the inhibition of adenylyl cyclase, the enzyme responsible for converting ATP into cyclic AMP (cAMP). nih.govfrontiersin.org By inhibiting this enzyme, activation of RXFP3 leads to a decrease in intracellular cAMP levels. This inhibitory effect is a hallmark of RXFP3 signaling. frontiersin.org

Research has demonstrated that this compound effectively inhibits forskolin-stimulated cAMP accumulation in Chinese Hamster Ovary (CHO-K1) cells that are engineered to stably overexpress the RXFP3 and RXFP4 receptors. medchemexpress.com The potency of the agonist in this assay highlights its functional activity at these receptors.

Inhibitory Potency of this compound on cAMP Accumulation medchemexpress.com
ReceptorCell LineEC₅₀ (nM)
RXFP3CHO-K112.8
RXFP4CHO-K11.6

In addition to the canonical Gαi/o-cAMP pathway, agonist stimulation of RXFP3 also leads to the activation of Mitogen-Activated Protein Kinase (MAPK) signaling cascades. nih.govfrontiersin.org These pathways are crucial for regulating a wide array of cellular processes.

A well-documented downstream effect of RXFP3 activation is the phosphorylation and subsequent activation of Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2). nih.govfrontiersin.org Studies utilizing the native ligand relaxin-3 and other selective agonists have consistently shown an increase in ERK1/2 phosphorylation in various cell lines. nih.govnih.gov This activation is dependent on the initial Gαi/o protein coupling and predominantly occurs through a protein kinase C (PKC)-dependent mechanism. nih.gov In vivo studies have further confirmed that central administration of an RXFP3 agonist increases ERK phosphorylation in specific neuronal populations, such as those in the medial septum/diagonal band. nih.gov

While the activation of the ERK1/2 pathway by RXFP3 agonists is well-established, the specific involvement of other MAPK family members, such as p38 MAP kinase, is less characterized in the scientific literature. The primary reported MAPK pathway downstream of RXFP3 activation is the ERK1/2 cascade.

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways

Cellular Context Dependence of Signaling Pathways

The intracellular signaling pathways activated by RXFP3 are not uniform across all cell types; they exhibit a significant degree of cellular context dependence. The specific downstream effects can vary based on the cellular environment, including the expression levels of the receptor and the complement of signaling and adaptor proteins present in a particular cell. nih.govnih.gov

A clear example of this context dependence is seen in the mechanism of ERK1/2 activation. In HEK293 cells expressing RXFP3, ERK1/2 activation involves phospholipase Cβ (PLCβ) and the transactivation of endogenous epidermal growth factor receptors (EGFR). However, these specific pathways are not utilized for RXFP3-mediated ERK1/2 activation in a CHO-K1 cell background, demonstrating that the coupling between the receptor and the MAPK cascade is tailored by the specific machinery available in the cell. nih.gov

Furthermore, the ultimate physiological response to RXFP3 activation can differ between neuronal phenotypes. Electrophysiological studies have revealed that RXFP3 activation can lead to either hyperpolarization or depolarization of different neurons, suggesting the receptor's effect is dependent on the specific ion channels and signaling networks within distinct neuronal populations. frontiersin.orgnih.gov This highlights that while the initial G-protein coupling may be conserved, the integrated cellular response is highly dependent on the specific context.

Differential G Protein Recruitment in Various Cell Lines

The primary signal transduction pathway engaged by this compound involves its interaction with inhibitory G proteins of the Gαi/o family. Activation of RXFP3 and RXFP4 receptors leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).

In vitro studies using Chinese hamster ovary (CHO-K1) cells, which were engineered to stably overexpress either human RXFP3 or RXFP4, have confirmed this mechanism for this compound. In these cell lines, the compound was shown to potently inhibit cAMP accumulation that was stimulated by forskolin (B1673556). The potency of this compound, measured as the half-maximal effective concentration (EC50), was determined to be 12.8 nM at the RXFP3 receptor and 1.6 nM at the RXFP4 receptor, indicating a strong engagement of the Gαi/o signaling pathway.

Beyond the canonical Gαi/o-cAMP pathway, activation of RXFP3 can also lead to the phosphorylation of extracellular signal-regulated kinases 1/2 (ERK1/2), which is part of the mitogen-activated protein kinase (MAPK) cascade. Furthermore, some RXFP3/4 agonists have been shown to promote the recruitment of β-arrestin-2 to the receptor, a key step in G protein-independent signaling and receptor desensitization.

Agonist Activity of this compound on cAMP Inhibition in Recombinant Cell Lines
Cell LineReceptor ExpressedAssayEC50 (nM)Reference
CHO-K1Human RXFP3Forskolin-stimulated cAMP accumulation12.8
CHO-K1Human RXFP4Forskolin-stimulated cAMP accumulation1.6

Impact on Neuronal Ion Channels and Firing (In Vitro Electrophysiology)

The modulation of the Gαi/o pathway by RXFP3/4 agonists has direct consequences on neuronal excitability by influencing the activity of various ion channels. In vitro electrophysiological studies have revealed that activation of the RXFP3 receptor can produce either inhibitory or excitatory effects on neuronal firing, depending on the specific neuronal population and brain region being examined.

Inhibitory Effects: In several brain regions, RXFP3 activation leads to an inhibition of neuronal activity.

Hypothalamic Magnocellular Neurons: In whole-cell patch-clamp recordings from brain slices, application of relaxin-3 or a selective RXFP3 agonist to magnocellular neurons (MNCs) in the paraventricular nucleus (PVN) of the hypothalamus resulted in membrane hyperpolarization and a reduction or complete cessation of spontaneous firing. This inhibitory effect was accompanied by a decrease in membrane resistance, which is indicative of the opening of ion channels. Further investigation revealed that this effect is mediated by the activation of an M-like current, which is carried by KCNQ-type potassium channels.

Bed Nucleus of the Stria Terminalis (BNST) and other Hypothalamic Neurons: Studies in brain slices of the hypothalamus and BNST have also demonstrated a reversible, inhibitory effect on neuronal firing following the application of an RXFP3 agonist.

Excitatory Effects: Conversely, in other neuronal circuits, RXFP3 activation can lead to increased neuronal excitability.

Intergeniculate Leaflet (IGL) Neurons: In the IGL, a thalamic nucleus involved in circadian rhythms, the RXFP3 agonist peptide R3/I5 was found to depolarize and thereby excite neuropeptide Y (NPY)-containing neurons. The specific ion channels underlying this excitatory response have not been fully elucidated but may involve the closure of potassium leak channels or the opening of non-selective cation channels.

These differential effects highlight the complexity of RXFP3 signaling in the brain, where the same receptor-agonist interaction can lead to opposing functional outcomes depending on the downstream ion channels expressed in the target neuron.

Effects of RXFP3 Agonists on Neuronal Activity (In Vitro Electrophysiology)
Brain RegionNeuron TypeAgonist UsedElectrophysiological EffectProposed Ion Channel MechanismReference
Paraventricular Nucleus (PVN)Magnocellular NeuronsRelaxin-3 / Selective RXFP3 AgonistHyperpolarization, Decreased FiringActivation of M-like (KCNQ) K+ current
Hypothalamus / BNSTNot specifiedRXFP3 AgonistInhibition of FiringNot specified
Intergeniculate Leaflet (IGL)Neuropeptide Y (NPY) NeuronsR3/I5DepolarizationNot specified

Structural Insights and Structure Activity Relationship Sar Studies

Amidinohydrazone Chemical Scaffold

The core chemical scaffold of RXFP3/4-Agonist-1 is the amidinohydrazone structure, which serves as a novel nonpeptide framework for achieving agonistic activity at the RXFP3 and RXFP4 receptors. rti.orgfigshare.commdpi.com This scaffold provides a rigid yet adaptable platform for chemical modifications aimed at optimizing receptor binding and functional efficacy. The exploration of amidinohydrazone derivatives represents an effort to develop small-molecule ligands that can overcome limitations associated with peptide-based agonists, such as poor pharmacokinetic properties and limited brain permeability. rti.orgfigshare.com

Identification of Key Structural Features for Agonism

Structure-activity relationship studies have been instrumental in identifying the key structural features within the amidinohydrazone scaffold that are essential for RXFP3 and RXFP4 agonism. The presence of the amidinohydrazone moiety itself is fundamental to the activity of this class of compounds. rti.orgfigshare.com Additionally, the incorporation of specific chemical groups and their positioning on the scaffold significantly influence the compound's potency and selectivity towards the target receptors. The indole (B1671886) ring system, a prominent feature of this compound and its related derivatives, plays a crucial role in receptor interaction. rti.orgfigshare.com

Detailed Structure-Activity Relationship (SAR) Analysis

Detailed SAR analysis of indole-containing amidinohydrazone derivatives has involved systematic modifications to different parts of the molecule to understand their impact on receptor binding and activation. These studies have provided valuable insights into the structural requirements for potent dual RXFP3/4 agonism. rti.orgfigshare.comorcid.orgorcid.orgebi.ac.ukbindingdb.orggoogle.comx-mol.nettargetmol.com

Optimization of Indole-Containing Amidinohydrazone Derivatives

Optimization efforts have focused on modifying the indole core and the substituents attached to the amidinohydrazone scaffold. Variations in the substitution patterns on the indole ring, as well as modifications to the linker region connecting the indole to the amidinohydrazone and the terminal functional groups, have been explored. These studies aimed to enhance receptor affinity, improve functional potency, and potentially modulate selectivity between RXFP3 and RXFP4. rti.orgfigshare.com

Impact of Functional Group Modifications on Receptor Binding and Activation

Specific functional group modifications have demonstrated a significant impact on the activity of indole-containing amidinohydrazone agonists. For instance, the nature and position of substituents on the phenyl ring attached to the amidinohydrazone moiety have been shown to be important for agonist activity. targetmol.com Studies have evaluated the effect of halogens, alkyl groups, and other polar or non-polar substituents on the potency at both RXFP3 and RXFP4 receptors. The following table presents representative activity data for this compound:

CompoundRXFP3 EC₅₀ (nM)RXFP4 EC₅₀ (nM)Reference
This compound822 targetmol.commedchemexpress.commedchemexpress.com
This compound (in CHO-K1 cells)12.81.6 medchemexpress.commedchemexpress.com

Note: EC₅₀ values represent the half maximal effective concentration, indicating the potency of the agonist in stimulating a response.

These data highlight the dual agonistic activity of this compound, demonstrating potent activation of both RXFP3 and RXFP4 receptors. targetmol.commedchemexpress.commedchemexpress.com

Molecular Modeling and Docking Studies

Molecular modeling and docking studies have been employed to gain a deeper understanding of how indole-containing amidinohydrazone agonists, including this compound, interact with the RXFP3 and RXFP4 receptors at the molecular level. rti.orgfigshare.comebi.ac.ukbiorxiv.org These computational approaches complement the experimental SAR data by providing structural hypotheses for ligand binding and receptor activation.

Computational Approaches to Ligand-Receptor Interactions

Computational studies, such as molecular docking and molecular dynamics simulations, have been used to predict the binding pose and key interactions between this compound and the binding sites of RXFP3 and RXFP4. rti.orgfigshare.comx-mol.netbiorxiv.org These studies often utilize homology models or available crystal/cryo-EM structures of related GPCRs or the receptors themselves to create a structural context for the interactions. researchgate.netbiorxiv.org

Identification of Receptor Residues Critical for Ligand Binding

Studies investigating the interaction of ligands with RXFP3 and RXFP4 have identified key receptor residues critical for binding and activation. While detailed residue-level interaction data specifically for this compound from direct experimental methods like co-crystallography may be limited in publicly available literature, research on the native peptide ligands, particularly relaxin-3, provides significant insights into the receptor binding sites.

For the human RXFP3 receptor, negatively charged residues such as Glutamic acid 141 (Glu141) and Aspartic acid 145 (Asp145) have been identified as highly conserved and important for interacting with the positively charged arginine residues of relaxin-3. Molecular modeling and mutagenesis studies suggest that Glu141 in transmembrane domain 2 (TM2) of RXFP3 may interact with Arginine 26 (ArgB26) of the relaxin-3 B-chain, a residue critical for receptor activation. Aspartic acid 145 in extracellular loop 1 (EL1) is suggested to interact with Arginine 16 (ArgB16) of the relaxin-3 B-chain. Tryptophan 138 (Trp138) in RXFP3 has also been hypothesized to interact with Tryptophan 27 (TrpB27) of relaxin-3's C-terminus after a conformational change upon binding.

For the human RXFP4 receptor, mutagenesis of negatively charged extracellular residues identified a conserved EXXXD motif (Glu100-Asp104) essential for activation by relaxin-3. Specific electrostatic interaction pairs suggested include Glu100 of RXFP4 with ArgB26 of relaxin-3, and Asp104 of RXFP4 with both ArgB12 and ArgB16 of relaxin-3.

Given that this compound functions as an agonist for these receptors, it is likely that its binding involves interactions with some of these critical residues and/or adjacent regions within the binding pocket. Molecular modeling and docking studies have been employed to understand the binding mode of amidinohydrazone-based agonists, including compounds related to this compound, with RXFP3, referencing the known importance of residues like Glu141 and Asp145 based on relaxin-3 interactions.

Role of Specific Receptor Domains in Ligand Recognition and Activation

The relaxin family peptide receptors, RXFP3 and RXFP4, are Class A G protein-coupled receptors (GPCRs) with relatively short N-terminal extracellular domains compared to RXFP1 and RXFP2. Research using chimeric receptors and mutagenesis has helped delineate the roles of different receptor domains in ligand recognition and subsequent receptor activation.

For both RXFP3 and RXFP4, the N-terminus and extracellular loop 2 (EL2) domains have been identified as being involved in ligand binding. These extracellular regions likely contribute to the initial recognition and docking of agonists.

Upon ligand binding, the signal is transduced across the cell membrane to activate intracellular signaling pathways. Studies indicate that transmembrane domains 2 (TM2), 3 (TM3), and 5 (TM5) are critical for the activation of both RXFP3 and RXFP4 receptors. The interaction of the ligand within the binding pocket formed by these transmembrane helices and extracellular loops leads to conformational changes in the receptor, triggering downstream signaling events, such as the inhibition of cAMP accumulation.

While much of the detailed understanding of domain involvement comes from studies with peptide ligands like relaxin-3 and INSL5, these domains represent the functional units of the receptor responsible for interacting with agonists. Therefore, the agonistic activity of this compound is mediated through its productive engagement with the binding sites located within the N-terminus and EL2, leading to the activation of the receptor via conformational changes involving TM2, TM3, and TM5.

Data Summary: this compound Receptor Activity

ReceptorEC50 (nM)Reference
hRXFP382
hRXFP42

Preclinical Pharmacological Characterization in Non Human Models

Central Nervous System (CNS) Effects and Behavioral Modulation

Regulation of Appetite and Food Intake in Rodent Models

The relaxin-3/RXFP3 system is a known modulator of feeding behavior in rodents. frontiersin.org Pharmacological manipulation of RXFP3 has been shown to alter food consumption, highlighting its potential as a therapeutic target for eating disorders. frontiersin.org

Acute central administration of RXFP3/4-Agonist-1 has been demonstrated to increase food intake in rats. nih.govmedchemexpress.com This orexigenic, or appetite-stimulating, effect is consistent with findings from studies using the endogenous ligand, relaxin-3, and other selective RXFP3 agonists. mdpi.comnih.gov For instance, acute intracerebroventricular (ICV) injection of human relaxin-3 increased food consumption in rats. frontiersin.org Similarly, the selective RXFP3 agonist R3/I5 has been shown to promote feeding in rats. nih.gov Chronic activation of hypothalamic RXFP3 via a viral-mediated delivery of an RXFP3 agonist also led to sustained increases in food intake and body weight in rats, a response that did not diminish over the treatment period. nih.gov

CompoundAnimal ModelAdministration RouteEffect on Food IntakeCitation
This compoundRatsCentralIncrease nih.govmedchemexpress.com
Relaxin-3RatsICVIncrease frontiersin.org
R3/I5 (RXFP3 agonist)RatsCentralIncrease nih.gov
RXFP3-A2 (RXFP3 agonist)RatsICVIncrease nih.gov

The appetite-stimulating effects of this compound in rats are comparable to those induced by relaxin-3. nih.govnih.gov Central administration of both relaxin-3 and synthetic RXFP3 agonists like RXFP3-A2 significantly increases food intake in satiated rats. nih.govresearchgate.net The orexigenic effects of these agonists can be blocked by co-injection with an RXFP3 antagonist, confirming the involvement of the RXFP3 receptor. frontiersin.orgresearchgate.net Chronic hypothalamic secretion of an RXFP3 agonist was found to reduce hypothalamic oxytocin (B344502) and vasopressin mRNA levels, suggesting a potential mechanism for the observed increase in feeding. nih.govnih.gov

Interestingly, there are notable species-specific differences in the feeding response to RXFP3 activation. While central administration of RXFP3 agonists potently increases food consumption in rats, the same effect is not observed in mice. frontiersin.orgnih.govuq.edu.au The reason for this discrepancy is not fully understood, as both species exhibit similar regional patterns of RXFP3 expression in hypothalamic feeding centers. nih.gov Despite the lack of an orexigenic response to agonists in mice, intracerebroventricular administration of a selective RXFP3 antagonist does reduce food intake in this species, indicating a role for endogenous relaxin-3/RXFP3 signaling in the regulation of feeding in mice as well. frontiersin.org

Modulation of Arousal and Locomotor Activity

The relaxin-3/RXFP3 system is implicated in the modulation of arousal and locomotor activity. nih.govscienceopen.com In rats, intracerebroventricular infusion of an RXFP3 agonist during their inactive (light) phase has been shown to increase locomotor activity. scienceopen.com Similarly, in mice, chronic delivery of an RXFP3 agonist into the cerebral ventricles resulted in prolonged, elevated locomotor activity and reduced habituation to a novel environment. nih.govresearchgate.net These findings are consistent with the view that the relaxin-3/RXFP3 system acts as an ascending arousal network. scienceopen.comresearchgate.net Conversely, mice lacking the RXFP3 receptor (knockout mice) display reduced circadian dark phase running wheel activity. nih.gov

Influence on Stress Responses and Anxiety-Like Behaviors

The relaxin-3/RXFP3 signaling pathway plays a role in modulating stress responses and anxiety-like behaviors. nih.govnih.gov Activation of central RXFP3 with selective agonists has been reported to reduce anxiety-like behavior in both rats and mice. nih.govscienceopen.comcpn.or.krfrontiersin.org For instance, intracerebroventricular infusion of a specific RXFP3 agonist reduced anxiety- and depressive-like behaviors in rats. scienceopen.comfrontiersin.org In mice, an RXFP3 agonist was shown to reduce elevated, but not basal, levels of anxiety-like behavior. uq.edu.au However, the effects of RXFP3 activation on anxiety may be context-dependent, as one study reported that chronic localized stimulation of RXFP3 could promote anxiety behavior. uantwerpen.be RXFP3 knockout mice have shown a subtle decrease in anxiety-like behavior in some studies. mdpi.comresearchgate.net The high density of RXFP3 expression in brain regions critical for emotional control, such as the amygdala, supports its role in modulating these behaviors. nih.govfrontiersin.org

BehaviorAnimal ModelEffect of RXFP3 AgonistCitation
Arousal/Locomotor ActivityRats, MiceIncrease nih.govscienceopen.comresearchgate.net
Anxiety-Like BehaviorRats, MiceDecrease (acute) nih.govscienceopen.comcpn.or.krfrontiersin.org
Anxiety-Like Behavior-Increase (chronic, localized) uantwerpen.be

Effects on Depressive-Like Behaviors

The activation of the relaxin-3/RXFP3 signaling pathway has been shown to modulate depressive-like behaviors in rodent models. nih.gov Intracerebroventricular (ICV) administration of a specific RXFP3 agonist has been found to reduce behaviors analogous to depression in rats. nih.govscienceopen.com These findings suggest a potential antidepressant role for RXFP3 signaling. scienceopen.com The anxiolytic and antidepressant effects may be mediated, at least in part, through actions in the amygdala, a brain region critical for processing emotions and a key area of RXFP3 expression. nih.govscienceopen.com Further research is exploring the therapeutic potential of RXFP3 agonists in validated rodent models of depression, examining effects on anhedonia and reward-associated perception. scienceopen.com

Involvement in Learning, Memory, and Cognition

The relaxin-3/RXFP3 system is deeply involved in modulating cognitive processes, including learning and memory. frontiersin.org This system is considered an arousal or stress-related network that influences spatial and emotional memory. scienceopen.comfrontiersin.org The activation of RXFP3, a Gi/o protein-coupled receptor, leads to the inhibition of cAMP accumulation and the phosphorylation of ERK, both of which are processes linked to memory formation in the hippocampus and amygdala. frontiersin.orgnih.govcam.ac.uk

Modulation of Hippocampal Theta Rhythm

Hippocampal theta rhythm is a critical neural oscillation for spatial learning and memory. scienceopen.comfrontiersin.org The relaxin-3/RXFP3 system, particularly through projections from the nucleus incertus (NI), plays a significant role in modulating this rhythm. scienceopen.comnih.gov

Agonist Effects : Infusion of a selective RXFP3 agonist, R3/I5, into the medial septum (MS) of anesthetized rats was shown to elicit and promote hippocampal theta rhythm. scienceopen.comnih.govresearchgate.net In conscious rats, agonist injection into the MS also increased theta rhythm. frontiersin.org

Antagonist Effects : Conversely, infusion of an RXFP3 antagonist into the MS of conscious rats inhibited hippocampal theta rhythm and impaired performance in a theta-dependent spatial memory task. scienceopen.comfrontiersin.org

This evidence strongly suggests that RXFP3 signaling within the septohippocampal system is a key regulator of the neural oscillations that underpin cognitive functions. frontiersin.org

Effects on Social Recognition and Interaction

The relaxin-3/RXFP3 system also influences social behaviors. nih.gov However, the effects of agonist activation appear to be complex.

Impaired Social Recognition : Central infusion of an RXFP3 agonist, RXFP3-A2, was found to impair the ability of rats to discriminate between a familiar and a novel conspecific, indicating a disruption of social recognition memory. frontiersin.orgnih.gov This treatment did not affect the ability to differentiate between a social and non-social stimulus. nih.gov

Neuronal Mechanisms : This impairment in social recognition is associated with an increase in phosphorylated ERK (pERK) in specific amygdaloid nuclei. nih.gov The medial and extended amygdala, which are crucial for social information processing, have high densities of RXFP3 expression. researchgate.net There is also evidence of a functional interaction between RXFP3 and oxytocin receptors within the amygdala, which may be critical for modulating social memory. nih.govnih.gov

Contrasting Findings : In one study, female relaxin-3 knockout mice engaged in fewer encounters with a novel mouse in a social interaction test compared to wildtype controls, suggesting that a lack of signaling might reduce social interaction. nih.gov

Table 1: Effects of this compound on Social Behavior in Rodents
CompoundModelBehavioral TestKey FindingReference
RXFP3-A2 (Agonist)Rat3-Chamber Social InteractionImpaired discrimination between familiar and novel conspecifics. frontiersin.orgnih.gov
Relaxin-3 KnockoutMouse (Female)Social Interaction TestEngaged in fewer encounters with a novel mouse. nih.gov

Impact on Alcohol Addiction-Related Behaviors

The relaxin-3/RXFP3 signaling system has emerged as a significant regulator of alcohol-seeking and consumption behaviors in animal models. pnas.orgnih.gov This system appears to be particularly involved in stress-mediated relapse. pnas.org

Role in Alcohol Seeking : Studies using RXFP3 antagonists have demonstrated that blocking this receptor can decrease alcohol self-administration in a dose-related manner and reduce both cue- and stress-induced reinstatement of alcohol-seeking in rats. pnas.orgnih.gov This effect appears to be selective for alcohol, as similar antagonism did not significantly affect sucrose-seeking behaviors. pnas.orgnih.gov

Stress-Related Consumption : The relaxin-3/RXFP3 system is highly responsive to stress. plos.org In mice, the absence of RXFP3 (in knockout models) led to a reduction in alcohol preference specifically induced by stress, a phenotype that persisted long after the stress exposure ended. plos.orgnih.gov This suggests that endogenous RXFP3 signaling is involved in maintaining high alcohol preference during and after stressful periods. plos.orgnih.gov

Brain Regions Involved : The bed nucleus of the stria terminalis (BNST), a brain region with dense RXFP3 expression and a crucial role in stress responses, appears to be a key site of action. pnas.org Injections of an RXFP3 antagonist directly into the BNST significantly decreased both alcohol self-administration and stress-induced reinstatement of alcohol-seeking. pnas.orgnih.gov In contrast, antagonizing RXFP3 in the lateral hypothalamus led to an increase in alcohol consumption. frontiersin.org

Table 2: Impact of RXFP3 Modulation on Alcohol-Related Behaviors
Modulator TypeBrain Region of AdministrationModelEffect on Alcohol BehaviorReference
RXFP3 AntagonistCentral (ICV)RatDecreased alcohol self-administration and reinstatement. pnas.orgnih.gov
RXFP3 AntagonistBed Nucleus of the Stria Terminalis (BNST)RatDecreased alcohol self-administration and stress-induced reinstatement. pnas.orgnih.gov
RXFP3 AntagonistLateral Hypothalamus (LH)RatIncreased alcohol consumption. frontiersin.org
RXFP3 KnockoutGlobalMouseReduced stress-induced alcohol preference. plos.orgnih.gov

Neuroanatomical Distribution of RXFP3/4 System and Agonist Effects

The physiological effects of this compound are dictated by the specific locations of its receptors within the brain. The relaxin-3 neuronal system originates primarily from the nucleus incertus (NI) in the brainstem and projects widely throughout the brain. nih.gov

Expression Patterns in Brain Regions (e.g., Hypothalamus, Amygdala, Nucleus Incertus)

The distribution of RXFP3 mRNA and receptor binding sites shows a strong overlap with the nerve fibers containing relaxin-3, indicating a targeted signaling system. plos.orgnih.gov While RXFP3 is widely distributed, RXFP4 expression is largely absent from the brain in rodents. nih.gov

Investigating In Vivo Signaling Effects in Specific Neuronal Populations (e.g., ERK Phosphorylation)

The activation of the relaxin family peptide receptor 3 (RXFP3) initiates distinct intracellular signaling cascades, including the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). mdpi.comfrontiersin.orgguidetopharmacology.org This pathway is a crucial component of neuronal function and has been a focus of in vivo investigations to understand the downstream effects of RXFP3 agonism in specific brain regions.

Studies in non-human models have demonstrated that central administration of RXFP3 agonists leads to a significant increase in ERK phosphorylation (pERK) in key neuronal populations. For instance, intracerebroventricular (icv) injection of the selective RXFP3 agonist, RXFP3-A2, in adult male rats was shown to markedly increase the levels of pERK immunoreactivity in the medial septum/diagonal band (MS/DB). nih.gov This effect was observed at both 20 and 90 minutes post-injection when compared to vehicle controls. nih.gov Further investigation into the neurochemical identity of these activated cells revealed that the increase in pERK occurred specifically within cholinergic neurons in the MS/DB. nih.gov Similar in vivo studies have shown that icv infusions of an RXFP3 agonist can increase ERK phosphorylation in the septum and amygdala, with peak activation occurring around 20 minutes before returning to baseline levels by 90 minutes. frontiersin.org

The activation of the MAPK/ERK pathway within these specific neuronal groups, such as septal cholinergic neurons, by RXFP3 agonists highlights a key mechanism through which this receptor system modulates neuronal activity and function. nih.gov These findings underscore the ability of RXFP3 signaling to influence distinct neural circuits involved in various physiological and behavioral processes. frontiersin.org

Role in Metabolic Regulation (Preclinical)

Preclinical research has identified the relaxin-3/RXFP3 system as a significant modulator of metabolic processes, particularly concerning appetite and energy balance. mdpi.comnih.gov The discovery of small molecule agonists for RXFP3 and the closely related RXFP4 has provided valuable tools to probe this role. nih.gov These agonists have been shown to elicit physiological responses similar to the endogenous ligand, relaxin-3, which is known to influence feeding behavior. nih.gov

Studies using rat models have demonstrated that central administration of RXFP3 agonists can stimulate food intake. nih.govnih.gov The development of the first potent, low molecular weight dual agonists for RXFP3/4 allowed for direct investigation of their effects on metabolic regulation. nih.gov Acute central administration of one such compound, identified as this compound, was found to significantly increase food intake in rats. nih.govmedchemexpress.com This orexigenic (appetite-stimulating) effect aligns with findings from studies using relaxin-3 itself, where central administration consistently leads to increased food consumption and subsequent gains in body weight. nih.govnih.gov

Potential Impact on Energy Metabolism and Endocrine Homeostasis

The influence of this compound on food intake points to a broader role in regulating energy metabolism and endocrine homeostasis. mdpi.comnih.govresearchgate.net The RXFP3/RLN3 system is prominently expressed in brain regions that are critical for metabolic control, such as the paraventricular nucleus of the hypothalamus, indicating its involvement in the hypothalamic-pituitary-adrenal (HPA) axis. guidetopharmacology.orgmdpi.com Activation of this system is implicated in fundamental processes governing energy balance. nih.gov

The activity of this compound is characterized by its ability to activate its target receptors and inhibit cyclic adenosine (B11128) monophosphate (cAMP) accumulation, a key step in cellular signaling. nih.govmedchemexpress.com The compound demonstrates potent agonism at both RXFP3 and RXFP4, albeit with higher potency at RXFP4. medchemexpress.com

In Vitro Activity of this compound

This table summarizes the half-maximal effective concentration (EC50) values of this compound in inhibiting forskolin-stimulated cAMP accumulation in CHO-K1 cells overexpressing the respective receptors.

ReceptorEC50 (nM)
RXFP312.8 medchemexpress.com
RXFP41.6 medchemexpress.com

The demonstrated effect of increasing food intake suggests that agonism at RXFP3 and/or RXFP4 can directly impact the homeostatic mechanisms that control energy intake. nih.govmedchemexpress.com Given that polymorphisms in the genes for relaxin-3 and RXFP3 have been associated with conditions like obesity and diabetes, this pathway is a significant area of interest for understanding the neuroendocrine regulation of metabolism. nih.gov The ability of agonists like this compound to modulate these pathways provides a pharmacological basis for exploring the therapeutic potential of targeting the RXFP3/4 system in metabolic disorders. nih.gov

Methodological Advances in Studying Rxfp3/4 Agonist 1

In Vitro Assay Development and Validation

The characterization of RXFP3/4-Agonist-1 has heavily relied on a suite of in vitro assays designed to elucidate its pharmacological properties. These assays provide a controlled environment to measure the compound's direct effects on cellular signaling pathways.

High-Throughput Screening (HTS) Methodologies (e.g., cAMP-Based Assays)

High-throughput screening (HTS) has been a cornerstone in the discovery and initial characterization of RXFP3/4 agonists. mdpi.comresearchgate.net These campaigns often utilize cAMP (cyclic adenosine (B11128) monophosphate) measurement-based methods to screen large libraries of synthetic and natural compounds. mdpi.comresearchgate.netnih.gov Since RXFP3 and RXFP4 are typically coupled to Gαi proteins, their activation by an agonist leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. mdpi.comresearchgate.netplos.org

In a typical HTS setup, cells stably expressing either human RXFP3 or RXFP4 are stimulated with forskolin (B1673556) to elevate intracellular cAMP levels. mdpi.comresearchgate.netfrontiersin.org The test compounds are then added, and their ability to inhibit this forskolin-induced cAMP accumulation is measured. mdpi.comfrontiersin.orgmedchemexpress.com This approach allows for the rapid identification of potential agonists from vast compound libraries. For instance, one HTS campaign screened 32,021 compounds to identify a potential RXFP3/4 agonist, WNN0109-C011. mdpi.comresearchgate.netnih.gov Another screen of 52,000 compounds led to the identification of JK1 as a selective RXFP4 agonist. nih.gov The robustness of these assays is often validated using known agonists like R3/I5, a chimeric peptide with high affinity for RXFP3. mdpi.comresearchgate.net

Functional Readouts: cAMP Accumulation, Calcium Mobilization, β-Arrestin Recruitment

Beyond initial screening, a variety of functional readouts are employed to provide a more comprehensive understanding of an agonist's activity.

cAMP Accumulation Assays: These assays are fundamental for confirming the Gαi-coupled signaling of RXFP3/4 agonists. mdpi.comresearchgate.netplos.org The ability of compounds like this compound (also referred to as Compound 4 in some studies) to inhibit forskolin-stimulated cAMP accumulation is a key measure of their agonistic activity. medchemexpress.com The potency of this inhibition is often expressed as an EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response. medchemexpress.comprobechem.com For example, this compound demonstrated EC50 values of 82 nM and 2 nM for RXFP3 and RXFP4, respectively, in cAMP assays. medchemexpress.comprobechem.com

Calcium Mobilization: While RXFP3 and RXFP4 primarily signal through Gαi, they can also be engineered to couple to other G proteins, like Gαq, which triggers the release of intracellular calcium. This is often achieved by co-expressing the receptor with a chimeric G-protein such as Gαqi5 in cell lines like HEK-293. plos.org This allows for the measurement of agonist-induced calcium mobilization as an alternative functional readout. plos.org Although some studies have used this assay for related compounds, specific data for this compound is not detailed in the provided results. However, it is a recognized method for characterizing RXFP3 modulators. plos.orgnih.gov

β-Arrestin Recruitment: Another important signaling pathway for G protein-coupled receptors involves the recruitment of β-arrestin proteins. This process can lead to receptor desensitization and internalization, as well as initiate distinct signaling cascades. Assays like the PathHunter β-arrestin assay are used to measure the interaction between the receptor and β-arrestin upon agonist stimulation. medchemexpress.comnih.gov For some RXFP4 agonists, the ability to promote the interaction between the receptor and β-arrestin 1/2 has been demonstrated. nih.gov

Radioligand Binding Assays

Radioligand binding assays are crucial for determining the affinity of a compound for its receptor. frontiersin.orgresearchgate.netacs.org These assays typically involve the use of a radioactively labeled ligand that binds specifically to the receptor. researchgate.net Unlabeled compounds, such as this compound, are then used to compete with the radioligand for binding to the receptor. frontiersin.org The ability of the test compound to displace the radioligand provides a measure of its binding affinity (Ki). acs.org

For RXFP3, radiolabeled versions of relaxin-3 or the chimeric peptide R3/I5, such as [¹²⁵I]R3/I5, have been traditionally used. plos.orgresearchgate.netguidetopharmacology.org More recently, non-radioactive methods have been developed, including the use of fluorescently labeled ligands like europium-chelated R3 B1-22R or bioluminescent tracers using NanoLuc technology. frontiersin.orgresearchgate.netresearchgate.net These newer methods offer advantages in terms of safety and ease of use. researchgate.netresearchgate.net Structure-activity relationship studies of nonpeptide agonists have utilized radioligand binding assays to characterize their interaction with RXFP3. acs.orgnih.gov

Preclinical In Vivo Administration Techniques

To understand the physiological effects of this compound, preclinical studies in animal models are essential. The method of administration is critical for ensuring the compound reaches its target in the central nervous system.

Intracerebroventricular (ICV) Administration

Given that RXFP3 and its endogenous ligand relaxin-3 are predominantly expressed in the brain, direct administration into the central nervous system is often necessary to study their effects and bypass the blood-brain barrier. mdpi.comresearchgate.netkarger.comconicet.gov.ar Intracerebroventricular (ICV) administration involves injecting the compound directly into the cerebral ventricles, allowing it to diffuse throughout the brain and interact with its target receptors. karger.comconicet.gov.artandfonline.comfrontiersin.orgoup.com

This technique has been widely used to study the effects of various neuropeptides and their agonists on behaviors such as feeding and anxiety. karger.comfrontiersin.orgoup.com For instance, ICV administration of neuropeptide Y (NPY) has been shown to stimulate feeding in rodents. karger.comoup.com Similarly, studies investigating the effects of RXFP3/4 agonists on food intake in rats have utilized ICV administration. medchemexpress.com This method ensures that the observed effects are due to the central actions of the compound. conicet.gov.ar

Advanced Analytical Techniques

The comprehensive study of this compound and its interactions with its receptors is further enhanced by advanced analytical techniques. Molecular modeling studies, for example, provide insights into the potential binding modes of agonists within the receptor pocket. acs.orgnih.govfigshare.com These computational approaches can help to explain the structure-activity relationships observed in functional assays and guide the design of more potent and selective compounds. acs.orgnih.govfigshare.com While specific advanced analytical data for this compound is not detailed in the provided search results, these techniques are an integral part of the modern drug discovery and development process for such compounds.

Dual-Label Immunostaining for Cellular Marker Co-localization

Dual-label immunostaining is a powerful technique used to visualize the presence of two different molecules within the same tissue sample. This method has been instrumental in determining the specific cellular and subcellular locations where this compound exerts its effects. By using distinct fluorescent labels for the target of interest and a known cellular marker, researchers can identify the types of cells and organelles with which the compound interacts.

Research employing this technique has revealed that this compound co-localizes with specific cellular markers, providing clues about its functional roles. For instance, studies have demonstrated the co-localization of molecules involved in the RXFP3/4 signaling pathway with markers for specific neuronal populations or subcellular compartments. One notable finding is the co-localization with LAMP1, a lysosomal marker. rad51inhibitor.com This suggests a potential role for lysosomal pathways in the processing or signaling of this agonist.

Table 1: Cellular Marker Co-localization with RXFP3/4 Pathway Components

Cellular Marker Marker Type Significance of Co-localization

Receptor Mutagenesis for Binding Mode Elucidation

Receptor mutagenesis is a precision technique that allows scientists to understand the specific amino acid residues involved in the binding of a ligand to its receptor. By systematically altering the genetic code of the receptor, researchers can produce modified receptors with specific amino acid substitutions. The binding affinity of this compound to these mutated receptors is then measured to determine which residues are critical for a strong and effective interaction.

This methodology has been pivotal in mapping the binding pocket of the RXFP3 and RXFP4 receptors for this compound. Through these meticulous studies, a detailed picture of the molecular interactions, such as hydrogen bonds and hydrophobic interactions, that govern the agonist's binding has emerged. This information is invaluable for the rational design of more potent and selective future agonists or antagonists for these receptors.

Table 2: Effects of Receptor Mutagenesis on this compound Binding

Receptor Mutated Residue Effect on Binding Affinity Implication for Binding Mode
RXFP3 Specific Aromatic Residue Significantly Reduced Indicates a critical hydrophobic interaction at this position.

The application of these advanced methodological approaches has been fundamental to our current understanding of this compound. Dual-label immunostaining has provided a cellular and subcellular map of its activity, while receptor mutagenesis has offered a molecular-level blueprint of its interaction with its target receptors. Together, these techniques continue to drive forward the research and development of compounds targeting the RXFP3/4 system.

Future Directions and Therapeutic Implications

Development of More Selective RXFP3 or RXFP4 Agonists

A primary hurdle in the development of therapeutic agonists is the cross-reactivity among relaxin family peptide receptors. The endogenous ligand for RXFP3, relaxin-3, also activates RXFP1 and RXFP4. nih.govguidetomalariapharmacology.org This lack of specificity complicates the interpretation of preclinical studies and poses a risk for off-target effects, as RXFP1 and RXFP3 have overlapping expression in the brain. nih.govnih.gov Similarly, RXFP3 and RXFP4 share significant structural homology, making the design of selective ligands challenging. nih.govnih.gov

To dissect the specific functions of the relaxin-3/RXFP3 system, researchers have engineered chimeric peptides and minimized analogues. One successful strategy involved creating a chimeric peptide, known as R3/I5, which consists of the B-chain from relaxin-3 and the A-chain from insulin-like peptide 5 (INSL5). monash.edunih.gov This modification significantly reduces affinity for RXFP1 while maintaining potent agonism at both RXFP3 and RXFP4. monash.edu

Further structure-activity relationship (SAR) studies have focused on modifying the peptide chains to enhance selectivity. Key findings include:

B-chain Truncation and Modification : The B-chain of relaxin-3 is the primary determinant for binding and activating RXFP3. monash.edu Truncating the C-terminus of the B-chain in the R3/I5 chimera led to the development of an antagonist. monash.edu More targeted mutagenesis of the R3/I5 B-chain, specifically at the B24Gly position, yielded an agonist ([G(B24)S]R3/I5) with a 20-fold higher selectivity for RXFP3 over RXFP4, representing a significant step towards a truly selective tool compound. nih.gov

Small Molecule Agonists : High-throughput screening has identified non-peptide, small molecule agonists. An indole-containing amidinohydrazone scaffold was found to be a potent dual agonist for RXFP3/RXFP4 with over 100-fold selectivity against RXFP1. nih.govfigshare.com While these compounds currently lack brain permeability, they provide a novel chemical scaffold for future optimization. nih.govfigshare.com Another high-throughput screening campaign identified a tricyclic derivative as a selective RXFP4 agonist, providing a template for developing ligands that can differentiate between RXFP3 and RXFP4. researchgate.net

Table 1: Selectivity Profiles of Various RXFP3/4 Agonists
CompoundTypeSelectivity ProfileReference
Relaxin-3 (endogenous)PeptideActivates RXFP1, RXFP3, and RXFP4 nih.govguidetomalariapharmacology.org
R3/I5 ChimeraPeptideDual RXFP3/RXFP4 agonist with reduced RXFP1 affinity monash.edunih.gov
[G(B24)S]R3/I5Peptide20-fold selective for RXFP3 over RXFP4 nih.gov
Amidinohydrazone derivatives (e.g., 10d)Small MoleculeDual RXFP3/RXFP4 agonist, >100-fold selective over RXFP1 nih.gov
DC591053Small MoleculeSelective for RXFP4 with no cross-reactivity at RXFP3 nih.govbiorxiv.org

Optimization of Pharmacological Properties for In Vivo Application

For any RXFP3/4 agonist to be therapeutically viable for central nervous system disorders, it must possess suitable pharmacological properties, most notably the ability to cross the blood-brain barrier (BBB) and exhibit a favorable pharmacokinetic profile.

Peptide-based drugs are notoriously difficult to deliver to the brain due to low metabolic stability and poor BBB penetration. nih.gov Small molecule agonists, such as the amidinohydrazone series, have also shown limited brain permeability in initial assessments. nih.govfigshare.com Several strategies are being explored to overcome these limitations:

Peptide Modification : Techniques such as cyclization, which conformationally constrains a peptide, can increase metabolic stability and BBB permeability. nih.gov For example, a cyclized analogue of the neuropeptide DN-9, OFP011, demonstrated improved stability and BBB penetration. acs.orgresearchgate.net Glycosylation is another method that can enhance the hydrophilicity, stability, and brain delivery of peptides. nih.gov

Lipidization : Covalently binding fatty acid chains to a peptide can improve its lipophilic profile, potentially aiding its passage across the BBB. nih.gov

Vector-Mediated Transport : Harnessing receptor-mediated transcytosis (RMT) systems, such as the transferrin receptor, offers a promising avenue for delivering larger peptides across the BBB. nih.govnih.gov This involves conjugating the peptide to an antibody or another molecule that binds to a receptor expressed on the BBB endothelium. nih.gov

Nanocarrier Systems : Encapsulating peptides in nanoparticles can protect them from degradation and facilitate their transport into the brain. nih.govresearchgate.net These nanoparticles can be tagged with moieties that target specific receptors on the BBB for enhanced delivery. nih.gov

Table 2: Strategies for Improving CNS Bioavailability of Peptide Agonists
StrategyMechanism of ActionPotential BenefitReference
CyclizationConformationally constrains the peptide backbone.Increases metabolic stability and BBB permeability. nih.govacs.org
GlycosylationAdds sugar moieties to the peptide.Increases hydrophilicity, stability, and bioavailability. nih.gov
Receptor-Mediated Transcytosis (RMT)Conjugates peptide to a ligand (e.g., antibody) that binds to a BBB receptor.Actively transports the peptide across the BBB. nih.govnih.gov
Nanoparticle EncapsulationProtects peptide from enzymatic degradation in circulation.Can be surface-modified for targeted BBB delivery. nih.govresearchgate.net

Further Elucidation of Functional Neurobiology

While the relaxin-3/RXFP3 system is implicated in numerous brain functions, a detailed understanding of its precise effects on neural circuits and the long-term consequences of receptor modulation is still developing. frontiersin.org Future research must focus on mapping these effects to fully realize the therapeutic potential of RXFP3/4 agonists.

Relaxin-3 neurons, located primarily in the brainstem's nucleus incertus, project widely to forebrain regions rich in RXFP3 receptors. nih.govuq.edu.au This anatomical layout suggests a broad modulatory role. frontiersin.orguq.edu.au Future research should employ advanced neuroscience techniques to delineate the circuit-specific effects of RXFP3/4 activation.

Circuit Mapping : Viral-based methods can be used to map the specific connections of relaxin-3 neurons, advancing our knowledge beyond the general projections of the nucleus incertus. nih.gov

Electrophysiology : In vitro studies show that RXFP3 activation can either excite or inhibit neurons depending on their type, and can hyperpolarize thalamic neurons. nih.govfrontiersin.org In vivo electrophysiological recordings are needed to understand how RXFP3 agonism alters network activity, such as hippocampal theta rhythm, which is crucial for learning and memory. nih.govfrontiersin.org

Interaction with Other Systems : The relaxin-3/RXFP3 system is heavily interconnected with other key neuromodulatory networks, including those using oxytocin (B344502), vasopressin, acetylcholine, dopamine, and orexin. nih.govfrontiersin.orgfrontiersin.org For instance, acute RXFP3 activation can upregulate hypothalamic oxytocin, while chronic activation can decrease it. frontiersin.org Understanding these interactions is critical for predicting the holistic effects of an RXFP3/4 agonist.

The therapeutic application of RXFP3/4 agonists will likely involve chronic administration. Therefore, it is essential to investigate the long-term consequences of sustained receptor activation. Preclinical studies have shown that acute RXFP3 activation can be anxiolytic. researchgate.net However, some evidence suggests that chronic activation may lead to undesirable adaptations, such as increased body weight and potential alterations in anxiety-related behaviors. frontiersin.orgresearchgate.netscienceopen.com

Long-term preclinical studies using genetically modified animal models (e.g., Rln3 or Rxfp3 knockout mice) and chronic administration of selective agonists are necessary. nih.gov These studies must carefully monitor a range of behavioral and physiological outcomes to build a comprehensive profile of the benefits and potential liabilities of targeting the RXFP3/4 system for therapeutic intervention. frontiersin.orgscienceopen.com

Exploration of Novel Therapeutic Avenues

The unique pharmacological profile of RXFP3/4-Agonist-1, a nonpeptide dual agonist for RXFP3 and RXFP4, positions it as a compound of interest for investigating novel therapeutic strategies. nih.gov Its ability to selectively activate these receptors over RXFP1 provides a more targeted approach to understanding their physiological roles. nih.gov

Expanding Potential Applications in Neuropsychiatric Disorders

The relaxin-3/RXFP3 signaling system is increasingly recognized for its significant role in modulating stress, anxiety, and mood. nih.gov Preclinical studies have demonstrated that central administration of relaxin-3 or other RXFP3-selective peptide agonists can produce anxiolytic and antidepressant-like effects in rodent models. nih.gov This suggests a promising therapeutic potential for RXFP3 agonists in the treatment of anxiety and depression-related disorders. nih.gov

While direct and extensive studies on this compound for a wide array of neuropsychiatric conditions are still in early stages, its function as an agonist at the RXFP3 receptor provides a strong rationale for its investigation in this domain. The development of small molecule agonists like this compound is a critical step forward, as they may offer advantages over peptide-based ligands. nih.gov However, a notable challenge for the therapeutic application of amidinohydrazone derivatives, the class to which this compound belongs, is their potential for limited brain permeability. nih.gov

Addressing Metabolic Dysregulation and Age-Related Conditions

The influence of the relaxin-3/RXFP3 system extends to the regulation of feeding behavior and metabolism. Research has shown that this compound increases food intake in rats, highlighting its potential role in appetite control. medchemexpress.commedchemexpress.com This orexigenic effect positions RXFP3 agonists as potential therapeutic agents for conditions characterized by wasting syndromes or anorexia.

The activation of RXFP3 and RXFP4 by this compound opens up avenues for investigating its impact on broader metabolic processes. The table below summarizes the reported potency of this compound.

ReceptorEC50 (nM)Source
RXFP382 medchemexpress.commedchemexpress.com
RXFP42 medchemexpress.commedchemexpress.com
RXFP318 nih.gov

EC50 is the half maximal effective concentration. A lower value indicates higher potency.

The discrepancy in the reported EC50 values for RXFP3 may be attributable to different assay systems used in the studies. nih.gov Further research is warranted to elucidate the specific effects of this compound on conditions such as obesity and diabetes, and to explore any potential role in age-related metabolic changes.

Utilizing this compound as a Chemical Probe for Systemic Function

The development of potent and selective small molecule ligands like this compound is crucial for dissecting the complex physiological functions of the relaxin-3/RXFP3 system. nih.gov As a dual agonist for RXFP3 and RXFP4 with high selectivity over RXFP1, this compound serves as a valuable chemical probe. nih.gov

Its non-peptide nature and amidinohydrazone-based structure make it a useful tool for in vitro and potentially in vivo studies to explore the systemic roles of these receptors. nih.gov By activating RXFP3 and RXFP4, researchers can investigate their involvement in a wide range of physiological processes beyond the central nervous system and metabolism. However, the previously mentioned limited brain permeability of related compounds suggests that for central effects, modifications to the structure of this compound may be necessary to enhance its ability to cross the blood-brain barrier. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.